molecular formula C9H19ClN2O B12770062 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride, (2R,5S)- CAS No. 1092799-01-3

2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride, (2R,5S)-

Cat. No.: B12770062
CAS No.: 1092799-01-3
M. Wt: 206.71 g/mol
InChI Key: SILFYCWOQZZCFU-QDOHZIMISA-N
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Description

. This compound is a hydrochloride salt of an imidazolidinone derivative, characterized by its specific stereochemistry.

Preparation Methods

The synthetic routes for 2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride involve the reaction of tert-butylamine with dimethyl carbonate under controlled conditions to form the imidazolidinone ring. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride involves its interaction with specific molecular targets. In catalytic applications, it acts by forming transient intermediates that facilitate the desired chemical transformations. The compound’s stereochemistry plays a crucial role in its activity, influencing the selectivity and efficiency of the reactions it catalyzes .

Comparison with Similar Compounds

Similar compounds to 2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride include other imidazolidinone derivatives such as:

  • 2-tert-butyl-3,5-dimethyl-4-imidazolidinone
  • 2-tert-butyl-3,5-dimethyl-4-imidazolidinone acetate
  • 2-tert-butyl-3,5-dimethyl-4-imidazolidinone sulfate

These compounds share the imidazolidinone core structure but differ in their substituents and counterions, which can affect their chemical properties and applications. The hydrochloride form is unique due to its specific reactivity and solubility characteristics .

Properties

CAS No.

1092799-01-3

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-6-7(12)11(5)8(10-6)9(2,3)4;/h6,8,10H,1-5H3;1H/t6-,8+;/m0./s1

InChI Key

SILFYCWOQZZCFU-QDOHZIMISA-N

Isomeric SMILES

C[C@H]1C(=O)N([C@@H](N1)C(C)(C)C)C.Cl

Canonical SMILES

CC1C(=O)N(C(N1)C(C)(C)C)C.Cl

Origin of Product

United States

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